Eicosapentaenoic acid,ethyl ester

Catalog No.
S2753151
CAS No.
73310-10-8; 86227-47-6
M.F
C22H34O2
M. Wt
330.512
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eicosapentaenoic acid,ethyl ester

CAS Number

73310-10-8; 86227-47-6

Product Name

Eicosapentaenoic acid,ethyl ester

IUPAC Name

ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate

Molecular Formula

C22H34O2

Molecular Weight

330.512

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-21H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+

InChI Key

DTEMJWLYSQBXEL-MBFZXKRTSA-N

SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC

Solubility

not available

Eicosapentaenoic acid, ethyl ester, commonly known as icosapent ethyl, is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid. This compound is primarily used in the medical field to manage dyslipidemia and hypertriglyceridemia, particularly in patients with elevated triglyceride levels. Icosapent ethyl is marketed under the brand name Vascepa and is indicated for use as an adjunct to diet and maximally tolerated statin therapy to reduce triglyceride levels and the risk of cardiovascular events in adults with specific risk factors .

The chemical formula for eicosapentaenoic acid, ethyl ester is C22H34O2C_{22}H_{34}O_{2}, with a molar mass of approximately 330.512 g/mol. It exists as a highly purified omega-3 fatty acid that can significantly lower serum triglyceride concentrations .

Icosapent ethyl undergoes metabolic conversion in the body where it is de-esterified to release eicosapentaenoic acid. The primary reactions involve:

  • Beta-Oxidation: This process converts fatty acids into acetyl-CoA units, which can then enter the Krebs cycle for energy production.
  • Inhibition of Diglyceride Acyltransferase: This enzyme plays a crucial role in triglyceride biosynthesis in the liver, and its inhibition leads to reduced triglyceride production.
  • Enhanced Lipoprotein Lipase Activity: Increased activity of this enzyme promotes the clearance of triglycerides from circulating very low-density lipoprotein particles .

The biological activity of eicosapentaenoic acid, ethyl ester is primarily associated with its effects on lipid metabolism. It has been shown to:

  • Reduce hepatic very low-density lipoprotein triglyceride synthesis and secretion.
  • Increase the clearance of triglycerides from the bloodstream.
  • Potentially reduce inflammation and improve endothelial function, contributing to cardiovascular health .

Clinical studies have demonstrated that eicosapentaenoic acid can lower triglyceride levels significantly in patients with severe hypertriglyceridemia, providing a therapeutic benefit in managing cardiovascular risk factors .

Eicosapentaenoic acid, ethyl ester is synthesized through several methods:

  • Esterification: The primary method involves reacting eicosapentaenoic acid with ethanol in the presence of an acid catalyst. This reaction forms eicosapentaenoic acid, ethyl ester by replacing the carboxylic acid group with an ethyl group.
  • Extraction from Marine Sources: Eicosapentaenoic acid can also be extracted from fish oils or algae, followed by purification and subsequent esterification to form the ethyl ester .

Icosapent ethyl has several clinical applications:

  • Management of Hypertriglyceridemia: It is used as an adjunct therapy for patients with triglyceride levels greater than 500 mg/dL.
  • Cardiovascular Risk Reduction: The compound is indicated for reducing the risk of myocardial infarction, stroke, and other cardiovascular events in patients with established cardiovascular disease or multiple risk factors .
  • Potential Anti-inflammatory Effects: Research suggests that omega-3 fatty acids may have anti-inflammatory properties that could benefit various inflammatory conditions .

Interaction studies involving eicosapentaenoic acid, ethyl ester have shown that it may interact with other medications, particularly those affecting lipid metabolism. Notably:

  • Statins: When used alongside statins, eicosapentaenoic acid can enhance lipid-lowering effects without significant adverse interactions.
  • Anticoagulants: Caution is advised when used with anticoagulant medications due to potential additive effects on bleeding risk .

Similar Compounds: Comparison

Several compounds are chemically similar to eicosapentaenoic acid, ethyl ester. These include:

Compound NameDescriptionUnique Features
Docosahexaenoic Acid, Ethyl EsterAnother omega-3 fatty acid derivativePrimarily involved in brain health and development
Eicosapentaenoic AcidThe parent compound without esterificationDirectly involved in anti-inflammatory processes
Omega-3 Acid Ethyl EsterGeneral term for various omega-3 estersIncludes various fatty acids like alpha-linolenic
Alpha-Linolenic AcidA plant-derived omega-3 fatty acidPrecursor to longer-chain omega-3 fatty acids

Eicosapentaenoic acid, ethyl ester is unique due to its specific formulation and clinical applications aimed at reducing triglycerides and cardiovascular risks while providing a more stable delivery form compared to its parent compound .

Chemical Transesterification Mechanisms

The synthesis of eicosapentaenoic acid ethyl ester primarily involves the esterification of eicosapentaenoic acid with ethanol through various catalytic mechanisms [1] [5]. The most commonly employed industrial method utilizes acid-catalyzed esterification, where strong acid catalysts such as sulfuric acid facilitate the reaction under reflux conditions [3]. The reaction mechanism proceeds through protonation of the carbonyl oxygen of eicosapentaenoic acid, followed by nucleophilic attack by ethanol and subsequent elimination of water [27].

Under alkaline conditions, the triglyceride backbone of fish oil is easily broken through transesterification with ethanol to produce ethyl ester derivatives of eicosapentaenoic acid [5]. This process involves the dissolution of the glycerol backbone of triacylglycerols to release free eicosapentaenoic acid before enhancement with the most valuable omega-3 fatty acids [5]. The alkaline transesterification typically employs sodium hydroxide or sodium ethoxide as catalysts, operating at temperatures between 60-80°C [47].

Enzymatic Esterification Pathways

Enzymatic synthesis represents an environmentally friendly alternative to chemical methods, utilizing immobilized lipases as biocatalysts [4] [5]. Lipase-catalyzed acidolysis of ethyl acetate with eicosapentaenoic acid concentrate in n-hexane using Novozym 435 has achieved conversion yields of 88-94% [4]. The enzymatic mechanism involves the formation of an acyl-enzyme intermediate during the deacylation process, where ethanol binds to the fatty acid as an acceptor [26].

Immobilized lipase from Candida antarctica demonstrates particular effectiveness in eicosapentaenoic acid ethyl ester synthesis, with Thermomyces lanuginosa lipase derivatives achieving 24% ethyl ester production of eicosapentaenoic acid with high selectivity indices [29]. The selectivity of immobilized lipases toward eicosapentaenoic acid over docosahexaenoic acid can reach 20 times higher, making enzymatic methods particularly valuable for targeted eicosapentaenoic acid ethyl ester production [29].

Advanced Catalytic Systems

Recent developments in green chemistry have introduced Brønsted acidic ionic liquids as alternative solvents for catalyzing transesterification reactions [5]. These ionic liquid systems, combined with ultrasound assistance, result in enhanced esterified eicosapentaenoic acid production while reducing environmental impact [5]. Ultrasonic-filled bed bioreactors using immobilized lipase Novozym 435 maintain stable 98% conversion rates and demonstrate superior specificity constants compared to conventional methods [5] [38].

Deep eutectic solvents have emerged as promising reaction media for fatty acid ethyl ester synthesis, with ultrasound power and temperature synergistically affecting ethyl ester transformation up to 93.61% [5]. These green solvents provide non-toxic alternatives while maintaining high conversion efficiency for eicosapentaenoic acid ethyl ester production [5].

Molecular Distillation Optimization Parameters

Temperature and Pressure Optimization

Molecular distillation represents the most critical purification step for concentrating eicosapentaenoic acid ethyl ester from fish oil ethyl ester mixtures [9] [11]. The optimal temperature range for molecular distillation of eicosapentaenoic acid ethyl ester spans 110-140°C, with specific optimization studies indicating maximum efficiency at 115-120°C [11] [31]. Temperature elevation generally increases distillation yield until reaching the maximum evaporation temperature, beyond which thermal degradation occurs [31].

Vacuum application significantly affects separation efficiency, with optimal pressure ranges between 0.05-0.3 mbar facilitating enhanced separation while preventing thermal damage to polyunsaturated fatty acids [9] [11]. Under high vacuum conditions of 0.1-0.25 Pa, the equipment can operate at temperatures reduced by 150-200°C compared to atmospheric pressure distillation [35]. This reduction in operating temperature is crucial for maintaining the integrity of thermally sensitive eicosapentaenoic acid ethyl ester molecules [35].

Process Parameter Optimization

ParameterOptimal RangeEffect on Eicosapentaenoic Acid Ethyl Ester Separation
Temperature Range110-140°CHigher temperature increases distillation yield until maximum point at ~120°C
Pressure Range0.05-0.3 mbarLower pressure enhances separation efficiency and reduces thermal degradation
Feed Flow Rate1.0-1.2 mL/minOptimized flow prevents inadequate separation or inefficiencies
Rotor Speed200-300 rpmProper speed ensures uniform film formation on evaporator surface
Condenser Temperature3-5°CLow temperature maintains condensation efficiency
Evaporator Temperature115-120°COptimal temperature maximizes eicosapentaenoic acid ethyl ester content while minimizing docosahexaenoic acid ethyl ester
Vacuum Level0.1-0.25 PaHigh vacuum enables distillation at lower temperatures
Residence Time60-120 minSufficient time allows complete mass transfer
Number of Stages1-3 stagesSingle stage often optimal for eicosapentaenoic acid ethyl ester concentration

Multi-Stage Distillation Strategies

Research demonstrates that single-stage molecular distillation often provides superior eicosapentaenoic acid ethyl ester concentration compared to multi-stage processes [11]. Under distillation temperature of 115°C, single-stage distillation yields higher eicosapentaenoic acid ethyl ester content (667.81 mg/g) and lower docosahexaenoic acid ethyl ester content (230.56 mg/g) compared to two-stage and three-stage distillations [11].

The multi-stage molecular distillation process facilitates continuous enrichment of eicosapentaenoic acid by systematically increasing distillation temperature for each stage [12]. However, the economic considerations of multi-stage operations, including equipment costs and energy consumption, often favor single-stage optimization for industrial applications [11].

Salt Precipitation Purification Techniques

Sodium Hydroxide Precipitation Methods

Salt precipitation serves as an effective purification technique for eicosapentaenoic acid ethyl ester, utilizing the differential solubility of fatty acid salts in organic solvents [1] . Sodium hydroxide precipitation operates through alkaline hydrolysis mechanisms, where fatty acid salts precipitate while eicosapentaenoic acid ethyl ester remains solubilized in the alcohol phase . The optimal concentration range for sodium hydroxide spans 0.1-0.5 M, operating at pH 9.0-11.0 and temperatures between 20-40°C .

The precipitation mechanism involves the formation of sodium salts of saturated and less desirable fatty acids, which exhibit lower solubility in dichloromethane and other organic solvents compared to polyunsaturated fatty acid esters [17]. This selective precipitation allows for the concentration of eicosapentaenoic acid ethyl ester in the supernatant phase while removing saturated fatty acid contaminants [17].

Alternative Salt Systems

Salt TypeConcentration RangepH RangeTemperatureSeparation Mechanism
Sodium Hydroxide0.1-0.5 M9.0-11.020-40°CAlkaline hydrolysis and selective precipitation
Sodium Chloride1-3 M6.5-7.54-25°CSalting-out effect reducing solubility
Ammonium Sulfate10-30% (w/v)7.0-8.04-20°CProtein precipitation and phase separation
Calcium Stearate0.5-2% (w/w)7.5-9.025-50°CFormation of insoluble calcium salts
Sodium Palmitate1-5% (w/w)8.0-10.020-35°CSelective crystallization of saturated fatty acids

Crystallization-Based Purification

Urea crystallization represents an advanced salt precipitation technique for omega-3 fatty acid purification, achieving eicosapentaenoic acid concentrations up to 89.64% with 2.85-fold enrichment [46]. The optimal conditions involve urea to fatty acid ratios of 2.99:1 and crystallization times of 23.64 hours [46]. This method exploits the ability of urea to form inclusion complexes with saturated and monounsaturated fatty acids while excluding polyunsaturated eicosapentaenoic acid ethyl ester [46].

The crystallization process operates through the formation of hexagonal urea crystals that selectively incorporate straight-chain fatty acids, leaving the highly unsaturated eicosapentaenoic acid ethyl ester in the liquid phase [46]. Temperature control during crystallization proves critical, with optimal conditions maintained at 4-20°C to ensure maximum selectivity [46].

Preparative Chromatography Scaling Strategies

Column Chromatography Scale-Up Principles

Preparative chromatography scaling for eicosapentaenoic acid ethyl ester purification follows geometric scaling principles where injection volumes and flow rates are scaled proportionally to column dimensions [21] [40]. The separation of eicosapentaenoic acid ethyl ester from docosahexaenoic acid ethyl ester requires specialized stationary phases, with silver-thiolate chromatographic materials achieving purities exceeding 95% for eicosapentaenoic acid ethyl ester [21].

Reversed-phase medium-pressure liquid chromatography using AQ-C18 stationary phases demonstrates superior performance for omega-3 fatty acid ethyl ester purification [24] [43]. The AQ-C18 material, featuring polar end-capped silanol groups, outperforms conventional C18 phases in retention time control and impurity separation [24]. Binary isocratic methanol-water mobile phases (90:10, v/v) at flow rates of 30 mL/min achieve optimal eicosapentaenoic acid ethyl ester purification with 90.34% purity and 74.30% recovery [43].

Industrial Scaling Parameters

Scale TypeColumn DiameterColumn LengthFlow RateSample LoadingPurity AchievedThroughput
Analytical4.6 mm150-250 mm1-3 mL/min10-100 μL>95%mg/day
Semi-Preparative10-21 mm250-300 mm10-30 mL/min100-1000 μL>95%g/day
Preparative50-100 mm300-500 mm50-200 mL/min1-50 mL90-95%kg/day
Industrial200-500 mm500-1000 mm500-2000 mL/min100-1000 mL85-92%tonnes/year

Advanced Chromatographic Techniques

Simulated moving bed chromatography represents the current state-of-the-art for industrial-scale eicosapentaenoic acid ethyl ester purification [19] [24]. This continuous separation technology enables higher throughput and improved efficiency compared to batch chromatographic processes [19]. The simulated moving bed system requires high concentration raw materials and utilizes smaller-particle stationary phases to ensure effective purification [24].

Countercurrent chromatography using guanidinium ionic liquid biphasic systems achieves successful separation of eicosapentaenoic acid ethyl ester and docosahexaenoic acid ethyl ester with purities exceeding 95% in single-step operations [20]. The separation mechanism operates through differential hydrogen-bonding affinity, where guanidinium ionic liquids create distinct partition behaviors for the two ethyl esters [20]. This green separation technique incorporates easy ionic liquid recycling procedures, significantly reducing waste generation [20].

Thermodynamic Behavior and Phase Transitions

Eicosapentaenoic acid ethyl ester exhibits distinct thermodynamic characteristics that influence its stability and processing conditions. The thermodynamic behavior of the compound has been extensively studied through extraction and reaction kinetics research [1].

Enthalpy and Energy Requirements

The extraction thermodynamics reveal that eicosapentaenoic acid ethyl ester formation processes are endothermic, with an enthalpy change of 32.50 kilojoules per mole [1]. This positive enthalpy value indicates that energy input is required for efficient processing and synthesis reactions. The endothermic nature necessitates external heating during production processes, which has implications for industrial manufacturing protocols.

Entropy Changes and System Disorder

The entropy change associated with eicosapentaenoic acid ethyl ester systems is 0.10 kilojoules per mole per Kelvin [1]. This positive entropy change suggests increased molecular disorder during formation processes, contributing to the thermodynamic favorability at elevated temperatures. The entropy increase supports the spontaneous nature of formation reactions under appropriate thermal conditions.

Gibbs Free Energy and Spontaneity

Temperature-dependent Gibbs free energy values demonstrate the spontaneous nature of eicosapentaenoic acid ethyl ester formation across practical temperature ranges. At 333.15 Kelvin (60°C), the Gibbs free energy is -1.68 kilojoules per mole, becoming increasingly negative with temperature elevation to -4.75 kilojoules per mole at 363.15 Kelvin (90°C) [1]. These negative values confirm thermodynamic favorability and process spontaneity within typical processing temperature ranges.

Activation Energy and Kinetic Barriers

Oxidation kinetics studies reveal activation energy values ranging from 52.1 to 62.4 kilojoules per mole for eicosapentaenoic acid ethyl ester autoxidation processes [2] [3]. This relatively low activation energy indicates susceptibility to oxidative degradation, requiring careful handling and storage protocols. The activation energy values are characteristic of diffusion-controlled processes rather than chemically-controlled mechanisms.

Temperature Coefficient and Thermal Sensitivity

The temperature coefficient (Q10) for eicosapentaenoic acid ethyl ester oxidation approximates 2-3, indicating that reaction rates double to triple with each 10°C temperature increase [4]. This high thermal sensitivity necessitates stringent temperature control during storage and processing to maintain product integrity.

ParameterValueTemperature RangeSignificance
Enthalpy change (ΔH)32.50 kJ/mol60-90°CEndothermic process requiring energy input
Entropy change (ΔS)0.10 kJ/mol·K60-90°CPositive disorder increase
Gibbs free energy (60°C)-1.68 kJ/mol333.15 KSpontaneous process
Gibbs free energy (90°C)-4.75 kJ/mol363.15 KEnhanced spontaneity at higher temperature
Activation energy (oxidation)52.1-62.4 kJ/molVariableModerate barrier to oxidation

Solubility Profiles in Organic Matrices

Eicosapentaenoic acid ethyl ester demonstrates highly selective solubility characteristics that significantly influence its applications and processing methodologies. The compound exhibits marked hydrophobicity combined with excellent miscibility in organic solvents.

Polar Organic Solvent Compatibility

The compound shows exceptional solubility in polar organic solvents, achieving concentrations of 100 milligrams per milliliter in dimethylformamide, dimethyl sulfoxide, and ethanol [5] [6]. This high solubility facilitates analytical procedures and enables efficient extraction protocols. The ready dissolution in ethanol is particularly significant for pharmaceutical formulations and supplement manufacturing processes.

Aqueous System Limitations

Eicosapentaenoic acid ethyl ester exhibits severe aqueous solubility restrictions, achieving only 0.15 milligrams per milliliter in phosphate buffered saline at physiological pH 7.2 [5] [6]. In pure water systems, the compound is essentially insoluble [7] [8]. This hydrophobic character necessitates specialized delivery systems for biomedical applications and requires organic co-solvents for aqueous preparations.

Hydrocarbon and Non-polar Solvent Systems

The compound demonstrates excellent compatibility with hydrocarbon solvents, particularly hexane, which is extensively utilized in purification and extraction protocols [9] [10]. The solubility in hexane-ethyl acetate mixtures enables effective chromatographic separations and purification procedures. Normal-phase chromatographic systems employing silica gel stationary phases with hexane-ethyl acetate mobile phases achieve efficient compound separation [9].

Extraction and Purification Solvent Systems

Solid-phase extraction protocols utilize the differential solubility characteristics of eicosapentaenoic acid ethyl ester. Hexane extraction from aminopropyl-silica columns achieves 70 ± 3 percent recovery when co-eluting with cholesteryl esters [10]. Secondary purification using octadecylsilyl columns with isopropanol-water (5:1, volume/volume) mobile phases enables separation from cholesteryl esters while maintaining compound integrity.

Industrial Processing Implications

The solubility profile necessitates organic solvent-based processing systems for large-scale manufacturing. Continuous liquid-liquid extraction protocols require 600 to 1000 milliliters of methylene chloride for single extraction procedures [11], though miniaturization efforts seek to reduce solvent consumption while maintaining extraction efficiency.

Solvent SystemSolubilityApplicationExtraction Efficiency
Dimethylformamide100 mg/mlResearch and analysisComplete dissolution
Dimethyl sulfoxide100 mg/mlResearch applicationsComplete dissolution
Ethanol100 mg/mlPharmaceutical formulationsComplete dissolution
Phosphate buffered saline0.15 mg/mlBiological systemsLimited bioavailability
WaterInsolubleHydrophobic confirmationRequires surfactants
HexaneHighly solubleExtraction and purification>70% recovery
Isopropanol-water (5:1)SolubleChromatographic separationEffective separation

Oxidative Stability Mechanisms and Antioxidant Synergies

Eicosapentaenoic acid ethyl ester exhibits complex oxidative behavior characterized by multiple mechanistic pathways and variable responses to antioxidant interventions. The compound's five double bonds create exceptional susceptibility to autoxidation while simultaneously providing opportunities for targeted stabilization strategies.

Autocatalytic Oxidation Kinetics

The oxidative degradation of eicosapentaenoic acid ethyl ester proceeds through distinct kinetic phases. The autocatalytic reaction phase progresses 1.5 to 2.5 times faster than the subsequent first-order reaction phase [4]. This biphasic behavior results from initial rapid peroxide accumulation followed by peroxide decomposition to secondary products. The autocatalytic phase dominates the initial oxidation period, creating rapid quality deterioration under aerobic conditions.

Oxygen Dependency and Reaction Mechanisms

Oxidation rate constants correlate with oxygen concentration according to Langmuir-type equations, where the Langmuir parameter remains temperature-independent [4]. This relationship indicates that oxygen availability directly controls oxidation rates, with saturation kinetics observed at high oxygen concentrations. The mechanism involves hydrogen abstraction at bis-allylic positions (carbons 7, 10, and 13), generating pentadienyl radicals that rapidly combine with molecular oxygen [12].

Temperature Effects on Oxidative Stability

Temperature profoundly influences eicosapentaenoic acid ethyl ester oxidative stability through activation energy considerations. The activation energy range of 52.1 to 62.4 kilojoules per mole indicates diffusion-controlled oxidation processes [2] [3]. Induction periods decrease markedly with temperature elevation, with Rancimat testing at 110°C providing accelerated aging equivalent to 50 to 100 times normal storage conditions [13] [14] [15].

Primary and Secondary Oxidation Products

Primary oxidation generates hydroperoxides through peroxyl radical intermediates, which subsequently decompose to form secondary products including aldehydes, ketones, and carboxylic acids [16] [17] [12]. Volatile secondary products, particularly formic acid and acetic acid, are detected through conductometric analysis during accelerated aging tests [18] [19]. The formation of these volatile compounds provides quantitative measures of oxidative progression.

Alpha-tocopherol Chain-breaking Mechanisms

Alpha-tocopherol functions as the primary chain-breaking antioxidant through hydrogen donation to peroxyl radicals, interrupting the propagation phase of lipid peroxidation [16] [20]. However, eicosapentaenoic acid ethyl ester formulations demonstrate only moderate stabilization with alpha-tocopherol alone, necessitating enhanced antioxidant strategies for optimal protection.

Advanced Antioxidant Synergies

Hydroxytyrosyl eicosapentaenoate (HT-EPA) represents a novel antioxidant specifically designed for eicosapentaenoic acid ethyl ester stabilization. This compound demonstrates significantly higher antioxidant capacity compared to alpha-tocopherol in both FRAP assays and Rancimat testing [21]. The lipophilic nature of HT-EPA ensures optimal integration into oil matrices while preserving the phenolic antioxidant functionality of hydroxytyrosol.

Rancimat Accelerated Testing Protocols

Standardized oxidative stability assessment employs Rancimat methodology at 110°C with 20 liters per hour air flow [13] [14] [15]. The technique measures conductivity increases resulting from volatile organic acid absorption in distilled water. Induction time values provide quantitative oxidative stability parameters, with longer induction times indicating superior stability characteristics.

Metal Catalysis and Pro-oxidant Effects

Transition metals, particularly copper(II) and iron(III), significantly accelerate eicosapentaenoic acid ethyl ester oxidation through catalysis of peroxide decomposition and radical generation [16] [17]. Metal chelation strategies using agents such as ethylenediaminetetraacetic acid can effectively minimize pro-oxidant metal effects in commercial formulations.

Storage and Handling Protocols

Optimal preservation requires refrigerated storage (0-10°C) under inert gas atmospheres with exclusion of light [22] [23]. The compound should be stored with appropriate antioxidant levels, typically 4 milligrams per gram of d-alpha-tocopherol [24], and containers should minimize headspace volume to reduce oxygen exposure.

Oxidation ParameterCharacteristic ValueMechanistic Significance
Autocatalytic/first-order rate ratio1.5-2.5Biphasic oxidation kinetics
Activation energy52.1-62.4 kJ/molDiffusion-controlled process
Temperature coefficient (Q10)2-3High thermal sensitivity
Induction time variabilityTemperature dependentPredictable stability assessment
Oxygen saturation kineticsLangmuir-type relationshipControlled by oxygen availability
Primary oxidation sitesCarbons 7, 10, 13Multiple vulnerability points
Secondary product formationAldehydes, acids, ketonesVolatile compound generation
AntioxidantMechanismRelative EffectivenessOptimal Concentration
Alpha-tocopherolChain-breaking radical scavengerModerate (reference standard)4 mg/g oil
Hydroxytyrosyl eicosapentaenoateLipophilic phenolic antioxidantSignificantly superior20 mM maximum effectiveness
Mixed tocopherolsMultiple chain-breaking mechanismsEnhanced vs. alpha-tocopherol aloneVariable composition
Ascorbyl palmitateRegenerating antioxidantSynergistic with primary antioxidantsLow concentrations
Rosemary extractNatural phenolic compoundsEffective for omega-3 systemsExtract-dependent

XLogP3

8.1

Dates

Last modified: 07-22-2023

Explore Compound Types